molecular formula C17H16N2O3 B2618384 N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide CAS No. 109809-55-4

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Cat. No. B2618384
CAS RN: 109809-55-4
M. Wt: 296.326
InChI Key: SCLVPZQSVQBNLX-UHFFFAOYSA-N
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Description

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (also known as N-(2-acetyl-4-anilino-2-oxoethyl)benzamide, or AAOB) is a synthetic compound that has been studied for its potential applications in medicine and biochemistry. It has been used in a variety of research studies, including those related to drug development, cancer treatment, and gene regulation.

Scientific Research Applications

AAOB has been used in a variety of research studies, including those related to drug development, cancer treatment, and gene regulation. For example, it has been used in studies to investigate the effects of drugs on cancer cells. It has also been used to study the effects of gene regulation on cell growth and differentiation. Additionally, it has been used to investigate the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.

Mechanism of Action

AAOB has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 leads to decreased levels of pro-inflammatory mediators, which can reduce inflammation and pain. Additionally, AAOB has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Inhibition of 5-lipoxygenase leads to decreased levels of pro-inflammatory leukotrienes, which can also reduce inflammation and pain.
Biochemical and Physiological Effects
AAOB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which can reduce inflammation and pain. Additionally, it has been shown to inhibit the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

AAOB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be easily scaled up for large-scale synthesis. Additionally, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain types of experiments.

Future Directions

As AAOB has been studied in a variety of research studies, there are a number of potential future directions for its use. For example, it could be further studied for its potential use in cancer treatment, as well as its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, it could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be studied for its potential use in drug development, as well as its potential use in gene regulation. Finally, it could be studied for its potential use in the treatment of inflammation and pain.

Synthesis Methods

AAOB is synthesized via a two-step process. The first step involves the reaction of 4-acetylaniline with ethyl chloroformate to form the intermediate, N-(2-chloroethyl)-4-acetylaniline. This intermediate is then reacted with 2-oxoethanol to form AAOB. This method is relatively simple and can be easily scaled up for large-scale synthesis.

properties

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(20)13-7-9-15(10-8-13)19-16(21)11-18-17(22)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLVPZQSVQBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

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